Anti-MRSA agent 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anti-MRSA agent 3 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to multiple antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new avenue for treating MRSA infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Step 1: Formation of the core structure through a condensation reaction between a suitable aldehyde and amine.

Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:

Large-scale reactors: for the condensation and substitution reactions.

Advanced purification techniques: such as chromatography and recrystallization.

Quality control measures: to ensure consistency and efficacy of the final product

Analyse Des Réactions Chimiques

Types of Reactions: Anti-MRSA agent 3 undergoes several types of chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of certain moieties to enhance the compound’s stability.

Substitution: Introduction of various substituents to modify the compound’s activity.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkylating agents.

Major Products:

Applications De Recherche Scientifique

Anti-MRSA agent 3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on bacterial cell walls and biofilm formation.

Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.

Industry: Utilized in the development of new antimicrobial coatings and materials to prevent MRSA contamination .

Mécanisme D'action

The mechanism of action of Anti-MRSA agent 3 involves multiple pathways:

Cell Wall Disruption: The compound targets the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.

Inhibition of Protein Synthesis: It interferes with the ribosomal function, preventing the synthesis of essential proteins.

Oxidative Stress Induction: this compound induces the production of reactive oxygen species (ROS), causing oxidative damage to bacterial cells .

Comparaison Avec Des Composés Similaires

- Linezolid

- Daptomycin

- Vancomycin

- Tigecycline

- Telavancin .

Anti-MRSA agent 3 represents a significant advancement in the fight against MRSA, offering new hope for effective treatment options. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of antimicrobial agents.

Propriétés

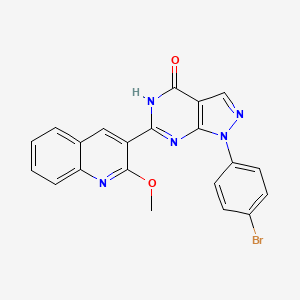

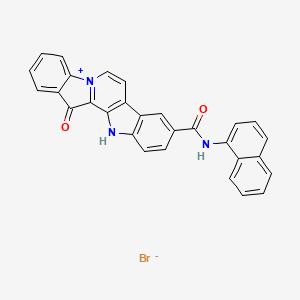

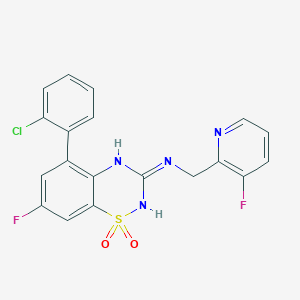

Formule moléculaire |

C29H18BrN3O2 |

|---|---|

Poids moléculaire |

520.4 g/mol |

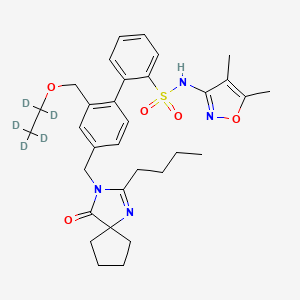

Nom IUPAC |

N-naphthalen-1-yl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |

InChI |

InChI=1S/C29H17N3O2.BrH/c33-28-21-9-3-4-11-25(21)32-15-14-20-22-16-18(12-13-24(22)30-26(20)27(28)32)29(34)31-23-10-5-7-17-6-1-2-8-19(17)23;/h1-16H,(H,31,34);1H |

Clé InChI |

HTLWDYLRLIWLQX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)NC5=C4C=C[N+]6=C5C(=O)C7=CC=CC=C76.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

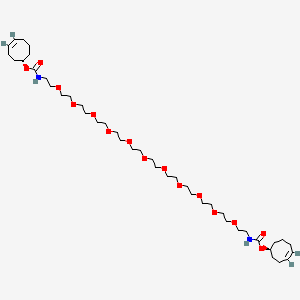

![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)